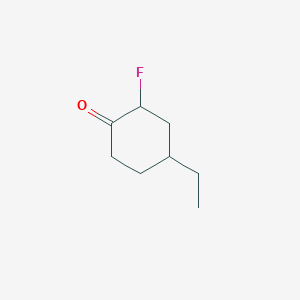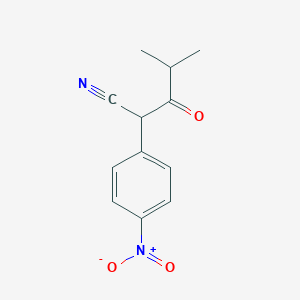
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a nitrile group, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be achieved through a multi-step process involving the following key steps:
Aldol Condensation: The formation of the ketone group can be achieved through an aldol condensation reaction involving an aldehyde and a ketone in the presence of a base such as sodium hydroxide.
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor and a strong base such as sodium amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile.
Substitution: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide.
Oxidation: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanoic acid.
Applications De Recherche Scientifique
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitrophenyl group can interact with enzymes and receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be compared with similar compounds such as:
4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-methyl-2-(4-nitrophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)12(15)11(7-13)9-3-5-10(6-4-9)14(16)17/h3-6,8,11H,1-2H3 |
Clé InChI |
PANUWOIYTVYKPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
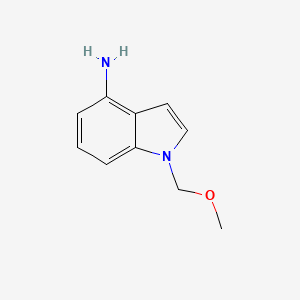
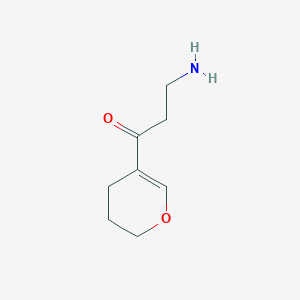

![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)

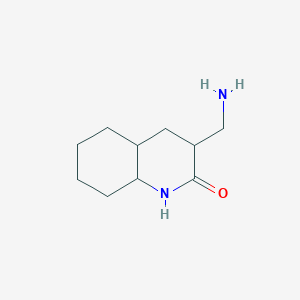

![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
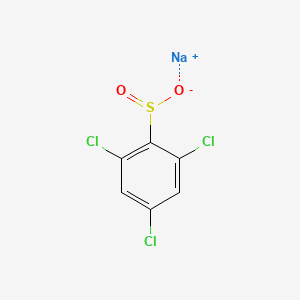


![3-(Bromomethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B13169182.png)
